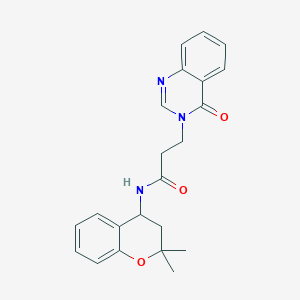
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific antagonist that has been widely used in scientific research to study the role of adenosine receptors in various biological processes.
Mécanisme D'action
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide acts by binding to the adenosine A1 receptor and blocking the binding of adenosine. Adenosine is an endogenous ligand that activates the adenosine A1 receptor and produces various physiological effects. By blocking the adenosine A1 receptor, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the physiological effects of adenosine and produces its own effects.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide produces a range of biochemical and physiological effects, depending on the tissue and cell type. In the cardiovascular system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide increases heart rate and blood pressure by blocking the adenosine A1 receptor in the heart and blood vessels. In the nervous system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine by blocking the adenosine A1 receptor in the presynaptic terminal. In the immune system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the production of cytokines and chemokines by blocking the adenosine A1 receptor in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the adenosine A1 receptor, which allows for precise and specific inhibition of this receptor. The limitations include its relatively short half-life and poor solubility, which may require frequent dosing and special formulation for in vivo experiments.
Orientations Futures
There are several future directions for the use of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide in scientific research. One direction is the study of the role of adenosine receptors in cancer and other diseases. Adenosine receptors are involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and their dysregulation has been implicated in various diseases. Another direction is the development of novel adenosine receptor antagonists with improved pharmacokinetic properties and selectivity for specific receptor subtypes. These compounds may have potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide involves several steps, including the condensation of 2,2-dimethylchroman-4-one with 4-amino-3-nitrobenzoic acid, reduction of the nitro group, and coupling with 3-(4-oxoquinazolin-3-yl)propanoic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide has been extensively used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are widely distributed in the body and play important roles in the regulation of cardiovascular, respiratory, immune, and nervous systems. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide is a specific antagonist of the adenosine A1 receptor, which is involved in the regulation of heart rate, blood pressure, and neurotransmitter release.
Propriétés
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-22(2)13-18(15-7-4-6-10-19(15)28-22)24-20(26)11-12-25-14-23-17-9-5-3-8-16(17)21(25)27/h3-10,14,18H,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQVOHMRDGYORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)
![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide](/img/structure/B7564075.png)

![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)

![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)